4,6,7-trifluoro-1H-indole
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Overview
Description
4,6,7-Trifluoro-1H-indole is a fluorinated derivative of indole, a heterocyclic aromatic organic compoundThe trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trifluoro-1H-indole typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using trifluoromethanesulfonic acid sodium salt (CF₃SO₂Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole ring .
Industrial Production Methods: Industrial production of this compound often starts with 2,4,5-trifluorobenzoic acid as a precursor. The process involves several steps, including cyclization and subsequent functional group modifications to achieve the desired trifluoromethylated indole structure .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trifluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl hypofluorite (CF₃OF) and cesium fluoroxysulfate (CsOSO₃F) are employed for electrophilic fluorination.
Major Products: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,6,7-Trifluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Due to its enhanced stability and bioavailability, it is explored as a potential pharmaceutical agent, particularly in the development of drugs targeting central nervous system disorders and cancer
Mechanism of Action
The mechanism of action of 4,6,7-trifluoro-1H-indole involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy as a drug candidate. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
2-Trifluoromethylindole: Another fluorinated indole derivative with similar properties but different substitution patterns.
3-Fluoroindole: A simpler fluorinated indole with a single fluorine atom.
4,5,6,7-Tetrafluoroindole: A highly fluorinated indole with four fluorine atoms.
Uniqueness: 4,6,7-Trifluoro-1H-indole is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and bioavailability .
Properties
Molecular Formula |
C8H4F3N |
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Molecular Weight |
171.12 g/mol |
IUPAC Name |
4,6,7-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-3-6(10)7(11)8-4(5)1-2-12-8/h1-3,12H |
InChI Key |
ZTDWUZALAINFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2F)F)F |
Origin of Product |
United States |
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